2,3,3-Trimethylindol-4-OL
Description
Historical Context and Evolution of Indole (B1671886) Research
The journey of indole chemistry began in the mid-19th century with the study of the vibrant blue dye, indigo (B80030). rsc.orgresearchgate.net In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. rsc.orgresearchgate.net He later proposed its bicyclic structure in 1869. nih.govresearchgate.net The name "indole" itself is a blend of "indigo" and "oleum" (Latin for oil), referencing its origin from the treatment of indigo with oleum. researchgate.net
Initial interest was driven by the dye industry, but by the 1930s, the focus shifted dramatically as scientists discovered the indole nucleus in vital biological molecules like the amino acid tryptophan and plant hormones such as auxin. researchgate.netbhu.ac.in This discovery opened the floodgates to the field of indole alkaloids and their profound physiological roles. researchgate.net A pivotal moment in synthetic indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles to this day. researchgate.netwikipedia.orgnih.gov Over the years, numerous other synthetic methods have been developed, including the Leimgruber-Batcho, Reissert, and Bartoli syntheses, each expanding the toolkit for accessing diverse indole derivatives. nih.govpharmaguideline.com
Structural Features and Electronic Characteristics of Indole Systems
Indole (C₈H₇N) is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. researchgate.netchemicalbook.com This fusion of a six-membered and a five-membered ring creates a planar, 10-π electron aromatic system, which imparts significant stability. nih.gov
Importance of Regioselective Functionalization in Indole Scaffolds
The ability to selectively introduce functional groups at specific positions on the indole ring—a process known as regioselective functionalization—is of paramount importance for synthesizing complex molecules with desired properties. onlinescientificresearch.com While the C3 position is inherently the most reactive towards electrophiles, achieving functionalization at other positions, such as C2, or on the benzene ring (C4, C5, C6, C7), presents a significant synthetic challenge. onlinescientificresearch.comoup.com
Functionalization at the C4 position is particularly difficult due to the lower nucleophilicity of the benzene portion of the ring compared to the pyrrole moiety. oup.com Consequently, the synthesis of 4-substituted indoles, especially 4-hydroxyindoles, often requires multi-step procedures starting with already functionalized aromatic precursors. nih.gov To overcome these challenges, chemists have developed sophisticated strategies, including the use of directing groups that temporarily attach to the indole nitrogen or another position, guiding a catalyst to activate a specific C-H bond for functionalization. wikipedia.orgoup.com The development of such methods for precise, regioselective C-H functionalization remains an active and appealing area of research, as it allows for the efficient construction of complex indole derivatives that would otherwise be difficult to access. nih.govoup.com
| Indole Synthesis Method | Description | Key Features | Reference(s) |
| Fischer Indole Synthesis | Heating a phenylhydrazine (B124118) and an aldehyde or ketone with an acid catalyst. | Widely used for 2- and/or 3-substituted indoles. | researchgate.netwikipedia.org |
| Bischler-Möhlau Synthesis | Reaction of an α-arylamino-ketone with a strong acid. | A modified version can yield mixtures of 4- and 6-hydroxyindoles. | researchgate.net |
| Leimgruber-Batcho Synthesis | Reductive cyclization of an enamine derived from an o-nitrotoluene. | High-yielding and popular in the pharmaceutical industry. | pharmaguideline.com |
| Reissert Synthesis | Condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. | A multi-step process to produce indole-2-carboxylic acids. | bhu.ac.inpharmaguideline.com |
| Bartoli Synthesis | Reaction of a nitrobenzene (B124822) with vinyl magnesium bromide. | Particularly useful for the synthesis of 7-substituted indoles. | pharmaguideline.com |
| Nenitzescu Synthesis | Reaction of a benzoquinone with a β-aminocrotonic ester. | Leads to the formation of 5-hydroxyindole (B134679) derivatives. | pharmaguideline.com |
Overview of Indole-Based Compounds in Advanced Chemical Science
The indole framework is a prolific scaffold in advanced chemical science, forming the core of a vast number of biologically active compounds and functional materials. bhu.ac.in In medicinal chemistry, indole derivatives are integral to many pharmaceuticals. nih.gov This includes the triptan class of antimigraine drugs, the anti-inflammatory drug indomethacin, and numerous anticancer agents. researchgate.netbhu.ac.in The neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are both endogenous indole derivatives, highlighting the scaffold's fundamental role in neurobiology. researchgate.net
Beyond medicine, indole-based compounds are crucial in materials science. For instance, 2,3,3-trimethylindolenine (B142774) is a key precursor in the synthesis of cyanine (B1664457) dyes, which are used as fluorescent labels and imaging agents. chemicalbook.com The unique photophysical properties of the indole ring, which can be tuned by substitution, make it an attractive component for developing organic electronic materials, sensors, and nonlinear optical materials. nih.govscribd.com The ongoing research into indole chemistry continues to uncover new applications, cementing its status as a truly versatile heterocycle. rsc.org
Research Significance of 2,3,3-Trimethylindol-4-OL within the Indole Family
While direct research on this compound is not extensively documented in publicly available literature, its potential significance can be inferred from the well-established importance of its constituent parts: the 4-hydroxyindole (B18505) core and the 2,3,3-trimethyl substitution pattern.
The 4-hydroxyindole moiety is a key structural feature in several biologically active molecules. For example, psilocin, a naturally occurring psychedelic compound, is a 4-hydroxyindole derivative. researchgate.net Furthermore, the development of synthetic methods to access 4-hydroxyindoles is often driven by their utility as intermediates for pharmaceuticals, such as the beta-blocker Pindolol. oup.com The hydroxyl group at the C4 position can participate in hydrogen bonding and act as a key interaction point with biological targets.
On the other hand, the 2,3,3-trimethyl-3H-indole (indolenine) scaffold is a classic building block, most notably used in the synthesis of cyanine and squaraine dyes. chemicalbook.comgoogle.com These dyes are known for their intense absorption and fluorescence properties, making them valuable in bioimaging and as sensitizers in solar cells. scribd.comgoogle.com The gem-dimethyl group at the C3 position prevents the typical aromatization to a fully conjugated indole, creating the indolenine tautomer which is central to the dye's chromophore.
Combining these features, this compound represents a hybrid structure with intriguing potential. The presence of the 4-hydroxy group on a trimethylated indole backbone could lead to novel compounds with dual functionality. It could serve as a building block for new classes of fluorescent probes or sensors where the hydroxyl group modulates the electronic properties of a dye system. Alternatively, the fusion of a bioactive pharmacophore (4-hydroxyindole) with a structure known to influence cellular uptake and interaction (related to indolenine-based dyes) could be a strategy for developing new therapeutic agents. For example, some hydroxylated indole derivatives have shown antioxidant or cytotoxic activities. researchgate.netgoogle.com The specific substitution pattern of this compound makes it a unique and unexplored target for synthetic chemists and drug discovery programs.
| Compound/Class | Key Structural Feature(s) | Known Significance/Application | Reference(s) |
| 4-Hydroxyindole | Hydroxyl group at C4 position | Precursor for pharmaceuticals (e.g., Pindolol), core of bioactive molecules (e.g., psilocin). | researchgate.netoup.com |
| 2,3,3-Trimethylindolenine | 2,3,3-trimethyl substitution | Intermediate for cyanine dyes, imaging agents. | chemicalbook.com |
| 2,3,3-trimethyl-5-hydroxy-3H-indole | 5-hydroxy group on trimethyl-indolenine | Isomer of the title compound; demonstrates that hydroxylated trimethylindoles are known structures. | nih.gov |
| Indole-based Dyes | Extended π-conjugation often involving indolenine | Fluorescent labels, bioimaging, solar cell sensitizers. | scribd.comgoogle.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,3,3-trimethylindol-4-ol |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)10-8(12-7)5-4-6-9(10)13/h4-6,13H,1-3H3 |
InChI Key |
XNDDYXMRFLKGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C(=CC=C2)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2,3,3 Trimethylindol 4 Ol
Quantum Chemical Calculations on 2,3,3-Trimethylindol-4-OL
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of molecules at the electronic level. For this compound, these methods offer a detailed picture of its geometry and electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. copernicus.org It has become a popular tool in computational chemistry for predicting molecular geometries and energies. tgc.ac.in For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.
By analogy with computational studies on other substituted indoles, it is expected that the geometry of the bicyclic indole (B1671886) core would be largely planar, with the substituents adopting positions that minimize steric hindrance. The bond lengths and angles would be influenced by the electronic effects of the hydroxyl and trimethyl groups. For instance, studies on related 2,3,3-trimethylindolenine (B142774) derivatives have utilized DFT methods to determine their structural characteristics. beilstein-journals.orgbeilstein-journals.org
Table 1: Representative Theoretical Data for a Substituted Indole (Analogous to this compound)
| Parameter | Calculated Value (Exemplary) |
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| C2-C3 Bond Length | (Value in Å) |
| C4-O Bond Length | (Value in Å) |
| C-N-C Bond Angle | (Value in degrees) |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations on similar indole structures.
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. beilstein-journals.orgresearchgate.net For this compound, the primary source of conformational flexibility would be the rotation around the C4-O bond of the hydroxyl group. While the indole ring itself is rigid, the orientation of the hydrogen atom of the hydroxyl group relative to the ring can vary.
Computational methods can be used to generate a potential energy surface by systematically rotating the O-H bond. This allows for the identification of the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The energy barriers between these conformers can also be calculated, providing insight into the ease of interconversion. Studies on other substituted indoles have shown that the preferred conformation is often one that allows for favorable intramolecular interactions, such as hydrogen bonding, or minimizes steric clashes. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. wikipedia.org For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring and the hydroxyl group, indicating that these are the sites most susceptible to electrophilic attack. The LUMO, conversely, would indicate the regions most likely to accept electrons, which is often distributed over the aromatic system.
The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Computational studies on related indoles have used FMO analysis to predict their reactivity in various chemical transformations. nih.gov
Table 2: Exemplary Frontier Molecular Orbital Energies for a Hydroxylated Indole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | (Exemplary Value) |
| LUMO | (Exemplary Value) |
| HOMO-LUMO Gap | (Exemplary Value) |
Note: These values are representative of what would be calculated for a molecule like this compound and are based on general principles of FMO theory applied to similar structures.
The distribution of electron density within a molecule can be analyzed through calculations of atomic charges and molecular electrostatic potential (MEP). MEP maps are particularly useful as they visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). journals.co.za
For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, highlighting their nucleophilic character. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (typically colored blue), indicating its electrophilic nature and potential to act as a hydrogen bond donor. The aromatic ring would also show regions of negative potential above and below the plane of the ring. This information is valuable for predicting how the molecule will interact with other molecules, such as in solvent interactions or receptor binding.
Investigation of Tautomeric Equilibria in this compound and Related Indoleols
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. tgc.ac.inwikipedia.org Indole derivatives, particularly those with hydroxyl substituents, can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium to consider would be between the phenol-like indole form and the corresponding keto-enamine form.
Computational studies on the tautomerism of similar heterocyclic compounds have shown that the relative stability of the tautomers can be determined by calculating their ground state energies. researchgate.netchimia.ch The energy difference between the tautomers provides an indication of their equilibrium populations. Factors such as the solvent environment can also influence the position of the tautomeric equilibrium, and computational models can account for these effects. Research on related 2,3,3-trimethylindolenine derivatives has also involved the study of their tautomeric forms. beilstein-journals.orgbeilstein-journals.org
Reaction Mechanism Elucidation for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with each step of the reaction pathway. For this compound, this approach can be used to understand its reactivity in various transformations, such as oxidation or electrophilic substitution.
For instance, computational studies on the oxidation of indole by hydroxyl radicals have detailed the reaction pathways, including addition and hydrogen abstraction mechanisms. copernicus.orgresearchgate.netcopernicus.org Similar studies on this compound would likely show that the hydroxyl group and the electron-rich indole ring are the primary sites of reaction. The trimethyl substitution at the 3-position would block reaction at that site, potentially directing reactions to other positions on the indole ring. The elucidation of reaction mechanisms for related indoles provides a framework for understanding the potential transformations of this compound. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For a molecule like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comrespectprogram.org These theoretical calculations are crucial for understanding the electronic structure and behavior of the molecule.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.comacs.org For indole derivatives, hybrid functionals like B3LYP and PBE0, combined with basis sets such as 6-311+G(d,p), have been shown to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic transitions. mdpi.comresearchgate.netacs.org
The theoretical calculation of NMR chemical shifts is a fundamental application of DFT. By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com
For this compound, the predicted chemical shifts would be influenced by the electron-donating hydroxyl group (-OH) at the C4 position and the methyl groups at C2 and C3. The hydroxyl group is expected to increase the electron density on the aromatic ring, leading to upfield shifts for the aromatic protons, particularly those in close proximity. The gem-dimethyl group at the C3 position introduces steric strain and has a distinct electronic effect on the heterocyclic ring.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| H (on N1) | 7.8 - 8.2 |
| H (on C5) | 6.7 - 6.9 |
| H (on C6) | 6.9 - 7.1 |
| H (on C7) | 6.6 - 6.8 |
| H (on -OH) | 4.5 - 5.5 |
| CH₃ (on C2) | 2.2 - 2.4 |
| CH₃ (on C3) | 1.2 - 1.4 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 175 - 180 |
| C3 | 50 - 55 |
| C3a | 140 - 145 |
| C4 | 150 - 155 |
| C5 | 110 - 115 |
| C6 | 120 - 125 |
| C7 | 105 - 110 |
| C7a | 130 - 135 |
| C (on C2-CH₃) | 12 - 15 |
| C (on C3-CH₃) | 25 - 30 |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of organic molecules. mdpi.comrsc.org This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net
The electronic spectrum of this compound is expected to be characterized by π → π* transitions within the indole aromatic system. The presence of the hydroxyl group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2,3,3-trimethylindole. The calculations would typically be performed in a solvent environment, using a continuum model like the Polarizable Continuum Model (PCM), to provide more realistic predictions. acs.org
Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 - 295 | 0.10 - 0.15 | HOMO → LUMO |
| S₀ → S₂ | 260 - 270 | 0.20 - 0.25 | HOMO-1 → LUMO |
| S₀ → S₃ | 215 - 225 | 0.40 - 0.50 | HOMO → LUMO+1 |
The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized primarily on the indole ring, including the hydroxyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the π-system of the bicyclic core. The energy gap between the HOMO and LUMO is a key determinant of the electronic properties and reactivity of the molecule. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,3 Trimethylindol 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 2,3,3-Trimethylindol-4-OL, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Multi-dimensional NMR experiments are crucial for establishing the bonding framework of a molecule. jku.atcdnsciencepub.comnih.govresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. For this compound, correlations would be expected between the aromatic protons on the benzene (B151609) ring. The specific coupling patterns (ortho, meta, para) would help to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. jku.at It is a highly sensitive technique that would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons. jku.atcdnsciencepub.com For instance, the signals for the aromatic CH groups and the methyl groups would be clearly identified.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton, especially around quaternary centers. jku.atresearchgate.net For this compound, HMBC correlations would be expected from the methyl protons to the C2 and C3 carbons, and from the aromatic protons to adjacent quaternary and protonated carbons, confirming the substitution pattern on the indole (B1671886) core.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H | ~8.0-9.0 (broad s) | - | C2, C7a |
| C2-CH₃ | ~2.1-2.3 (s) | ~15-20 | C2, C3 |
| C3-(CH₃)₂ | ~1.2-1.4 (s, 6H) | ~25-30 | C2, C3, C3a |
| C4-OH | ~5.0-6.0 (broad s) | - | C4, C5, C3a |
| Aromatic-H | ~6.5-7.5 (m) | ~110-140 | Adjacent aromatic carbons, C3a, C7a |
| C2 | - | ~180-190 | - |
| C3 | - | ~50-60 | - |
| C3a | - | ~140-150 | - |
| C4 | - | ~150-160 | - |
| C5 | - | ~110-120 | - |
| C6 | - | ~120-130 | - |
| C7 | - | ~115-125 | - |
| C7a | - | ~145-155 | - |
Note: This is a hypothetical table based on general chemical shift ranges for related indole and indolenine derivatives.
Dynamic NMR techniques can provide insight into conformational changes and other reversible processes. researchgate.net For molecules with restricted rotation, such as N-substituted indoles, dynamic NMR can be used to study the interconversion of rotamers. nih.gov In the case of this compound, variable temperature NMR studies could reveal information about the rotation around the C4-O bond or potential tautomeric equilibria, such as keto-enol tautomerism, which might be indicated by changes in chemical shifts or the coalescence of signals at different temperatures. beilstein-journals.org
While less common for small molecules that are readily soluble, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics in the solid state. nih.govd-nb.infoacs.orgbeilstein-journals.org For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit different ¹³C chemical shifts due to variations in crystal packing. Furthermore, ssNMR is a powerful technique for studying insoluble or poorly soluble materials. beilstein-journals.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Tautomerism Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.comresearchgate.netacs.orgresearchgate.netmdpi.comnih.govethz.ch These two techniques are often complementary.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch if present in a particular tautomeric form, C-H stretches of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), and the C=N stretch of the indolenine ring (around 1600-1650 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.
Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C-C bonds within the aromatic ring. The study of vibrational spectra under different conditions (e.g., in different solvents or at various temperatures) could also provide evidence for tautomerism. beilstein-journals.org For instance, the appearance or disappearance of a C=O stretching band alongside changes in the O-H band could indicate a keto-enol equilibrium.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| N-H Stretch (if applicable) | 3300-3500 (medium) | Weak |
| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850-2960 (strong) | Strong |
| C=N Stretch | 1600-1650 (medium) | Medium |
| Aromatic C=C Stretch | 1450-1600 (medium) | Strong |
| C-O Stretch | 1050-1250 (strong) | Weak |
Note: This table presents generally expected frequency ranges.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. researchgate.netcore.ac.ukiucc.ac.ilresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. iucc.ac.il Indole and its derivatives typically exhibit strong absorption bands in the UV region. core.ac.uk For this compound, the spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents and the solvent polarity. researchgate.netcore.ac.uk
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. mdpi.comethz.chsharif.educdnsciencepub.comscielo.br Many indole derivatives are known to be fluorescent. core.ac.uk The fluorescence emission spectrum of this compound would be expected to be red-shifted compared to its absorption spectrum (the Stokes shift). biointerfaceresearch.com The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be sensitive to the molecular environment. Studies on related indolenine derivatives have shown that their absorption and emission properties are of interest for applications such as fluorescent probes. cdnsciencepub.combiointerfaceresearch.comcdnsciencepub.com
Anticipated Photophysical Properties of this compound in a Common Organic Solvent (e.g., Ethanol)
| Parameter | Expected Value |
| Absorption Maximum (λ_abs) | 270-290 nm and/or 300-350 nm |
| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 350-450 nm |
| Stokes Shift | 50-100 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 |
Note: These are estimated values based on data for substituted indoles and indolenines. researchgate.netcore.ac.uk
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govuni-regensburg.dewikipedia.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. evitachem.com
For this compound, obtaining a suitable single crystal would allow for its definitive structural confirmation. The analysis would reveal the planarity of the indole ring system and the conformation of the substituents. Of particular interest would be the investigation of hydrogen bonding networks involving the hydroxyl group and the indolenine nitrogen, which would play a crucial role in the crystal packing. While no crystal structure for this compound is available, a study on a related 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone has demonstrated the utility of X-ray diffraction in confirming the molecular structure and identifying intramolecular hydrogen bonds in complex indolenine derivatives. beilstein-journals.org
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information regarding a molecule's mass and its fragmentation behavior upon ionization. creative-proteomics.com Coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS offers a powerful platform for the analysis of complex mixtures and the definitive identification of individual components. mdpi.com For a substituted indole like this compound, both GC-MS and LC-MS can be effectively employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. creative-proteomics.com In a typical GC-MS analysis of indole alkaloids, the sample is first vaporized and separated on a capillary column before being introduced into the mass spectrometer. notulaebotanicae.ro The molecules are then ionized, most commonly by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. chemguide.co.uk This process not only generates a molecular ion (M⁺), which provides the precise molecular weight of the compound, but also induces fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. chemguide.co.uk
The molecular formula for this compound is C₁₁H₁₅NO. Its molecular weight can be calculated as follows: (11 x 12.011) + (15 x 1.008) + (1 x 14.007) + (1 x 15.999) = 132.121 + 15.12 + 14.007 + 15.999 = 177.247 g/mol .
The fragmentation of this compound in a mass spectrometer is expected to follow patterns characteristic of indole derivatives and compounds with hydroxyl and methyl substituents. The stability of the aromatic indole ring often results in a prominent molecular ion peak. libretexts.org Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.
A plausible fragmentation pattern for this compound is outlined below:
Loss of a methyl group (CH₃•): This is a very common fragmentation for molecules containing methyl groups, leading to a fragment ion at m/z 162 (177 - 15). savemyexams.com
Loss of water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule a probable fragmentation pathway, especially in alcohols, resulting in a fragment ion at m/z 159 (177 - 18). libretexts.org
Loss of carbon monoxide (CO): Cleavage of the heterocyclic ring could lead to the expulsion of a carbon monoxide molecule, generating a fragment ion at m/z 149 (177 - 28).
Cleavage of the C2-C3 bond: This could lead to the loss of a C₃H₆ fragment (propylene), resulting in an ion at m/z 135.
Formation of a stable quinolinium-like ion: Rearrangement and cleavage could lead to the formation of a stable aromatic ion.
The following interactive data table summarizes the expected major fragments in the mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |
| 177 | [C₁₁H₁₅NO]⁺ | - | Molecular Ion (M⁺) |
| 162 | [C₁₀H₁₂NO]⁺ | CH₃• | Loss of a methyl group |
| 159 | [C₁₁H₁₃N]⁺ | H₂O | Loss of water from the hydroxyl group |
| 149 | [C₁₀H₁₅N]⁺ | CO | Loss of carbon monoxide |
| 135 | [C₈H₉NO]⁺ | C₃H₆ | Cleavage of the pyrrole (B145914) ring |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for compounds that are not sufficiently volatile or are thermally labile. frontiersin.org LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. mdpi.com For indole derivatives, reverse-phase HPLC is commonly used for separation. universiteitleiden.nl The interface between the LC and the MS is crucial, with techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being widely employed. frontiersin.org These "soft" ionization techniques typically result in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the analyte. frontiersin.org Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation. frontiersin.org
Advanced hyphenated techniques for complex mixture analysis (if relevant for compound detection/study in complex systems)
The analysis of this compound, especially within complex biological or environmental matrices, can be significantly enhanced by the use of advanced hyphenated techniques. These methods couple multiple analytical technologies to provide a more comprehensive characterization of the sample.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a widely used hyphenated technique that offers high sensitivity and selectivity. unimi.it After separation by LC, the parent ion of interest (in this case, the molecular ion of this compound at m/z 177) is selected in the first mass spectrometer and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer. This process provides detailed structural information and allows for highly specific quantification, even in the presence of co-eluting interfering compounds. researchgate.net
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): The coupling of LC with NMR spectroscopy provides unparalleled structural information. researchgate.net While LC-MS is excellent for determining molecular weight and fragmentation, LC-NMR can provide detailed insights into the connectivity of atoms within the molecule. This can be particularly useful for unambiguously determining the substitution pattern on the indole ring and confirming the positions of the methyl and hydroxyl groups in this compound.
GCxGC-MS (Two-Dimensional Gas Chromatography-Mass Spectrometry): For highly complex volatile samples, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior separation power compared to conventional GC-MS. creative-proteomics.com In this technique, the sample undergoes two distinct chromatographic separations based on different physical properties (e.g., volatility and polarity). This results in a highly resolved two-dimensional chromatogram, which, when coupled with a mass spectrometer, allows for the identification of a greater number of individual components in a complex mixture.
Chemical Reactivity and Derivatization Strategies of 2,3,3 Trimethylindol 4 Ol
Reactions of the Hydroxyl Group at C-4
The hydroxyl group at the C-4 position of 2,3,3-trimethylindol-4-ol behaves as a typical phenolic hydroxyl group, albeit with its reactivity modulated by the fused indole (B1671886) ring system. This functionality is a prime target for various chemical transformations.
Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). youtube.com The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. byjus.com
Table 1: Representative Etherification Reactions of Hydroxyindoles
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl Iodide | NaH | DMF | 4-Methoxy-2,3,3-trimethylindole |
| Ethyl Bromide | K2CO3 | Acetonitrile | 4-Ethoxy-2,3,3-trimethylindole |
| Benzyl Chloride | NaH | THF | 4-(Benzyloxy)-2,3,3-trimethylindole |
Esterification: The hydroxyl group can also be readily converted into an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640). chemistnotes.comlscollege.ac.in The Schotten-Baumann reaction provides a classic method for this transformation, typically carried out in a two-phase system with an aqueous base to neutralize the hydrogen halide byproduct. chemistnotes.comlscollege.ac.inwikipedia.orgiitk.ac.inbyjus.com Alternatively, the reaction can be performed in the presence of a tertiary amine base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent.
Table 2: Representative Esterification Reactions of Hydroxyindoles
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl Chloride | Pyridine | Dichloromethane | 2,3,3-Trimethylindol-4-yl acetate |
| Benzoyl Chloride | Aq. NaOH | Dichloromethane/Water | 2,3,3-Trimethylindol-4-yl benzoate |
| Acetic Anhydride | Triethylamine | THF | 2,3,3-Trimethylindol-4-yl acetate |
The electron-rich nature of the 4-hydroxyindole (B18505) system makes it susceptible to oxidation. clockss.org Oxidation of 4-hydroxyindoles can lead to the formation of quinone-type structures. wikipedia.orgiitk.ac.innih.gov A common reagent used for the oxidation of phenols to quinones is Frémy's salt (potassium nitrosodisulfonate). researchgate.netorgsyn.orgwikipedia.orgsciencemadness.org This reagent is known for its selectivity in oxidizing phenols and aromatic amines. orgsyn.orgsciencemadness.org The oxidation of this compound would likely yield the corresponding indole-4,5-dione, a highly reactive species that could undergo further reactions.
Table 3: Oxidation of 4-Hydroxyindoles
| Oxidizing Agent | Solvent | Expected Product |
| Frémy's Salt | Water/Acetone | 2,3,3-Trimethyl-1H-indole-4,5-dione |
| Salcomine/O2 | Methanol/DMF | 2,3,3-Trimethyl-1H-indole-4,5-dione |
The phenolic hydroxyl group can be a starting point for the introduction of other functional groups. For instance, it can be converted into a triflate group (-OTf) by reaction with triflic anhydride. This triflate is an excellent leaving group and can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds at the C-4 position. Furthermore, under certain conditions, the hydroxyl group could be converted to a halogen, although this is generally more challenging for phenolic hydroxyls compared to aliphatic alcohols.
Reactivity of the Indole Nitrogen
The nitrogen atom in the indole ring of this compound, while part of an aromatic system, still possesses a lone pair of electrons and can exhibit nucleophilic and basic properties.
N-Alkylation: The indole nitrogen can be alkylated, although it is generally less nucleophilic than the nitrogen in a simple amine. nih.gov Deprotonation of the N-H bond with a strong base, such as sodium hydride or an organolithium reagent, generates a highly nucleophilic indolide anion. youtube.com This anion can then react with an alkyl halide in an SN2 reaction to form an N-alkylated product. youtube.combeilstein-journals.org The presence of the bulky trimethyl groups at the 2 and 3 positions may sterically hinder the approach of the alkylating agent to some extent.
Table 4: Representative N-Alkylation Reactions of Indoles
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl Iodide | NaH | DMF | 1-Methyl-2,3,3-trimethylindol-4-ol |
| Benzyl Bromide | n-BuLi | THF | 1-Benzyl-2,3,3-trimethylindol-4-ol |
N-Acylation: Similar to N-alkylation, N-acylation is a common derivatization strategy for indoles. nih.govrsc.orgnih.gov This is typically achieved by reacting the indole with an acyl chloride or anhydride in the presence of a base. beilstein-journals.orgresearchgate.net The reaction often proceeds readily, and in some cases, direct acylation can be achieved with a carboxylic acid using a coupling agent. clockss.org N-acylation introduces an electron-withdrawing group onto the nitrogen, which can significantly alter the electronic properties of the indole ring. nih.gov
Table 5: Representative N-Acylation Reactions of Indoles
| Acylating Agent | Base/Coupling Agent | Solvent | Expected Product |
| Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetyl-2,3,3-trimethylindol-4-ol |
| Benzoic Acid | DCC/DMAP | Dichloromethane | 1-Benzoyl-2,3,3-trimethylindol-4-ol |
| Thioester | Cs2CO3 | Xylene | N-Acylated indole |
Protonation: The indole nitrogen is weakly basic, and protonation generally occurs on the C-3 carbon rather than the nitrogen to maintain the aromaticity of the benzene (B151609) ring. bhu.ac.inyoutube.comwikipedia.orgacs.org However, in this compound, the C-3 position is fully substituted. Therefore, protonation is more likely to occur at the nitrogen atom, forming an indoleninium ion. The pKa of the protonated indole is typically around -3.6, indicating that a strong acid is required for protonation. youtube.comwikipedia.org The substituents on the indole ring will influence the precise pKa value.
Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa value of approximately 17 in DMSO. bhu.ac.in It can be removed by a strong base, such as sodium hydride or an organolithium reagent, to form the corresponding indolide anion. bhu.ac.in This deprotonation is a key step in many N-alkylation and N-acylation reactions. The acidity of the N-H proton can be influenced by substituents on the indole ring.
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) group at the C-4 position. The -OH group is a potent activating group and an ortho, para-director. Simultaneously, the indolenine nitrogen, particularly under the acidic conditions typical for EAS reactions, becomes protonated to form an indoleninium ion. This positively charged moiety acts as a deactivating group and a meta-director.
The regiochemical outcome of EAS reactions on this substrate is therefore determined by the interplay of these two powerful directing groups. The positions ortho to the hydroxyl group are C-5 and C-3 (though C-3 is part of the heterocyclic ring and not aromatic), and the para position is C-7. The positions meta to the protonated imine nitrogen are C-5 and C-7. Consequently, the directing effects of both the activating hydroxyl group and the deactivating indoleninium cation converge, strongly favoring substitution at the C-5 and C-7 positions.
Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and sulfonation. For instance, nitration of the parent compound, 2,3,3-trimethylindolenine (B142774), is a well-established method to introduce a nitro group, typically at the 5-position. chemspider.com This reaction is commonly performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. chemspider.com For this compound, similar conditions are expected to yield a mixture of 5-nitro and 7-nitro derivatives, with the exact ratio depending on steric factors and precise reaction conditions.
| Reaction | Typical Reagents | Expected Position of Substitution | Product(s) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-5 and C-7 | 2,3,3-Trimethyl-5-nitroindol-4-ol and 2,3,3-Trimethyl-7-nitroindol-4-ol |
| Halogenation (Bromination) | Br₂ / FeBr₃ or NBS | C-5 and C-7 | 5-Bromo-2,3,3-trimethylindol-4-ol and 7-Bromo-2,3,3-trimethylindol-4-ol |
| Sulfonation | Fuming H₂SO₄ or SO₃-pyridine complex | C-5 and C-7 | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
Metal-Catalyzed Coupling Reactions for Further Functionalization
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be functionalized using these powerful methods, primarily by leveraging the reactivity of the hydroxyl group or through direct C-H activation.
A common strategy involves the conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate, -OTf). The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. nih.govwikipedia.orgorganic-chemistry.org This two-step sequence—triflation followed by cross-coupling—allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents at the C-4 position.
The Suzuki coupling involves the reaction of the triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.govacs.org Similarly, the Sonogashira coupling enables the formation of a C-C triple bond by reacting the triflate with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgacs.orgmdpi.comnih.govlibretexts.org
| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | C(4)-Aryl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, and a base (e.g., Et₃N) | C(4)-Alkynyl |
| Heck Coupling | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand | C(4)-Vinyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with a specialized phosphine ligand (e.g., BINAP) | C(4)-Amino |
Direct C-H functionalization represents another advanced strategy for derivatization, potentially obviating the need for pre-functionalization of the hydroxyl group. While less explored for this specific molecule, research on related indole systems suggests that transition metal catalysts could direct the coupling of C-H bonds at the C-5 or C-7 positions with various reaction partners. The hydroxyl group at C-4 could serve as an endogenous directing group, facilitating regioselective C-H activation at the ortho C-5 position.
Reactions Involving the Trimethyl Substituents
The three methyl groups of this compound exhibit distinct reactivities based on their positions.
Reactivity of the C-2 Methyl Group: The methyl group at the C-2 position is adjacent to the imine double bond (C=N). This proximity renders the protons of the C-2 methyl group acidic and susceptible to deprotonation by strong bases. This reactivity is a cornerstone of cyanine (B1664457) dye synthesis, where 2,3,3-trimethylindoleninium salts are key intermediates.
Treatment with a strong base, such as an organolithium reagent (e.g., BuLi) in combination with a superbase like potassium tert-butoxide (t-BuOK), can generate a C,N-dianion. rsc.org The resulting methylene (B1212753) base is a potent nucleophile that can react with a variety of electrophiles. For example, it can undergo condensation reactions with aldehydes and ketones, or be alkylated with alkyl halides. This allows for the extension of the carbon chain at the C-2 position, forming the basis for constructing complex polymethine dye structures.
Inertness of the C-3 Gem-Dimethyl Group: In contrast to the C-2 methyl group, the gem-dimethyl group at the C-3 position is generally chemically inert and does not participate in reactions under normal conditions. These methyl groups lack the activating influence of the adjacent imine and are sterically hindered.
Coordination Chemistry of 2,3,3 Trimethylindol 4 Ol As a Ligand
Ligand Design Principles Based on the Indoleol Scaffold
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and ligand design due to its structural versatility and ability to interact with a wide range of biological targets. nih.govmdpi.comresearchgate.net This versatility extends to coordination chemistry, where the indole framework can be tailored to create ligands with specific electronic and steric properties. researchgate.netnih.gov The design of ligands based on the indoleol scaffold, such as 2,3,3-Trimethylindol-4-OL, is guided by several key principles.
The primary principle is the presence of multiple potential donor atoms, which allows for the formation of stable chelate rings with a central metal ion. In this compound, the key donor sites are the oxygen atom of the hydroxyl group at the 4-position and the nitrogen atom of the indole ring. The spatial arrangement of these O and N donors is suitable for forming a five- or six-membered chelate ring upon coordination to a metal center, a highly favorable configuration in coordination chemistry.
Furthermore, the aromatic nature of the indole ring system provides a rigid backbone, which can influence the geometry of the resulting metal complex. The substituents on the indole ring—in this case, the three methyl groups—can be modified to fine-tune the ligand's steric bulk and electronic properties. These modifications can impact the stability, solubility, and reactivity of the corresponding metal complexes. The indole scaffold's rich electron density also allows it to participate in various electronic interactions, potentially stabilizing different oxidation states of the coordinated metal. nih.gov
Complexation with Transition Metals
Transition metals, with their partially filled d-orbitals, are adept at forming coordination complexes with a variety of ligands. The interaction between a transition metal and a ligand like this compound involves the donation of electron pairs from the ligand's donor atoms into the metal's vacant orbitals, forming coordinate covalent bonds. msu.eduyoutube.com
The this compound molecule is expected to function as a bidentate ligand, coordinating to a metal center through two distinct donor atoms.
O-Donor: The hydroxyl group (-OH) at the 4-position, upon deprotonation, becomes a potent anionic oxygen donor. This type of interaction is common for phenol-like ligands and results in a strong M-O bond.
N-Donor: The nitrogen atom within the indole ring possesses a lone pair of electrons that can be donated to a metal center, forming an M-N bond.
This dual O- and N-donor capability classifies this compound as a bidentate chelating agent. youtube.com The formation of a chelate ring with the metal ion significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The nature of these interactions is fundamentally that of a Lewis base (the ligand, donating electron pairs) and a Lewis acid (the metal ion, accepting electron pairs). msu.edu
The stoichiometry and geometry of the resulting metal complexes are dictated by the coordination number and preferred geometry of the central metal ion, as well as the charge and size of the ligand. For a bidentate ligand (L) like this compound, several common stoichiometries and geometries can be anticipated with divalent or trivalent transition metal ions (M).
Commonly observed stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. For example, a 1:2 complex, formulated as [M(L)₂], would involve the coordination of two ligand molecules to one metal ion. If other co-ligands, such as chloride (Cl⁻) or water (H₂O), are present, complexes with stoichiometries like [M(L)Cl₂] or [M(L)(H₂O)₄]²⁺ could form.
The geometry of the complex is a direct consequence of the metal's coordination number:
Coordination Number 4: Can result in either a tetrahedral or square planar geometry. uobaghdad.edu.iqbohrium.com
Coordination Number 6: Typically results in an octahedral geometry. uobaghdad.edu.iqorientjchem.orgmdpi.com
The table below illustrates potential geometries for hypothetical complexes.
| Metal Ion | Ligand (L) | Stoichiometry | Coordination Number | Probable Geometry |
| Ni(II) | This compound | [Ni(L)₂] | 4 | Square Planar |
| Co(II) | This compound | [Co(L)₂] | 4 | Tetrahedral |
| Fe(III) | This compound | [Fe(L)₂Cl₂] | 6 | Octahedral |
| Cu(II) | This compound | [Cu(L)₂] | 4 | Distorted Square Planar |
| Ru(III) | This compound | [Ru(L)₃] | 6 | Octahedral |
Spectroscopic Characterization of Metal Complexes
The formation and structure of metal complexes with this compound can be confirmed using various spectroscopic techniques. Each method provides specific insights into the metal-ligand interaction. uobaghdad.edu.iquobaghdad.edu.iqsemanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying which functional groups of the ligand are involved in coordination. Upon complexation, the IR spectrum would show characteristic shifts. The broad O-H stretching band of the free ligand (typically around 3300-3500 cm⁻¹) would disappear, indicating deprotonation and coordination of the oxygen atom. Furthermore, changes in the C-N and N-H stretching vibrations of the indole ring would suggest the involvement of the nitrogen atom in the metal-ligand bond. mdpi.comuobaghdad.edu.iq
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The formation of a complex often leads to new absorption bands that are not present in the spectra of the free ligand or the metal salt alone. For transition metal complexes, bands corresponding to d-d electronic transitions can be observed in the visible region, and their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). orientjchem.orgmtu.edu Intense charge-transfer bands, arising from electron transitions between the metal and the ligand, may also appear. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The coordination of the ligand to a metal center would cause significant shifts in the signals of the protons and carbons near the donor atoms. For instance, the signal for the N-H proton of the indole ring would either shift dramatically or disappear upon coordination. uobaghdad.edu.iq
The following table summarizes the expected spectroscopic changes upon complexation.
| Spectroscopic Technique | Observed Change in Metal Complex | Interpretation |
| FT-IR | Disappearance of broad ν(O-H) band | Deprotonation and coordination via oxygen |
| Shift in ν(N-H) and ν(C-N) bands | Coordination via indole nitrogen | |
| UV-Vis | Appearance of new bands in the visible region | d-d transitions, confirming coordination geometry |
| Appearance of intense new bands | Ligand-to-metal or metal-to-ligand charge transfer | |
| NMR (for diamagnetic complexes) | Shift or disappearance of N-H proton signal | Involvement of indole nitrogen in bonding |
| Shifts in aromatic and hydroxyl-adjacent proton signals | Confirmation of O and N coordination |
Applications of this compound Metal Complexes in Catalysis (e.g., homogeneous, heterogeneous)
Transition metal complexes are paramount in the field of catalysis, driving a vast array of chemical transformations. rsc.orgmdpi.com Metal complexes incorporating ligands like this compound have potential applications in both homogeneous and heterogeneous catalysis. The ligand is not merely a spectator; it plays a crucial role in modulating the catalytic properties of the metal center, including its activity, selectivity, and stability. mdpi.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. researchgate.netresearchgate.net Metal complexes of this compound could potentially catalyze reactions such as hydrogenations, oxidations, and C-C coupling reactions. mdpi.combeilstein-journals.org The electronic properties imparted by the indoleol ligand can influence the redox potential of the metal, while the steric bulk of the trimethyl substituents can create a specific chemical environment around the active site, potentially leading to high selectivity for a desired product.
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants. The metal complexes could be anchored to a solid support, such as silica or a polymer. This immobilization facilitates catalyst separation from the product mixture, simplifying purification and allowing for catalyst recycling. The robust chelate structure formed by the indoleol ligand would be advantageous in preventing the metal from leaching off the support during the reaction, thereby enhancing the catalyst's longevity and efficiency.
The development of such catalysts is an active area of research, as the ability to fine-tune the ligand scaffold offers a powerful strategy for designing new and improved catalytic systems for synthetic chemistry. rsc.orgmdpi.com
Applications of 2,3,3 Trimethylindol 4 Ol in Functional Materials and Analytical Science
Role in the Design and Synthesis of Advanced Organic Materials
The unique photophysical properties and electron-rich nature of the indole (B1671886) nucleus make it a valuable scaffold in materials science. sjp.ac.lkresearchgate.netmdpi.com Substituted indolenine derivatives, such as 2,3,3-Trimethylindol-4-OL, are key intermediates in the synthesis of a variety of functional organic materials. researchgate.net
Chromogenic and Fluorogenic Sensing Platforms
Indole-based compounds are extensively utilized in the design of chromogenic and fluorogenic chemosensors due to their inherent fluorescence and electron-rich characteristics. sjp.ac.lk These sensors function by exhibiting a change in color (chromogenic) or fluorescence (fluorogenic) upon binding with a specific analyte. The indole scaffold can be modified with various recognition units to achieve selectivity for different ions and molecules. sjp.ac.lkresearchgate.netmdpi.com
The this compound structure is a promising candidate for developing such sensors. The hydroxyl group at the 4-position can act as a binding site for metal ions or other electrophilic species. The binding event would likely alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable optical response. Furthermore, the indolenine nitrogen can also participate in metal ion coordination. researchgate.net
Table 1: Examples of Indole-Based Chromo- and Fluorogenic Probes
| Probe Type | Target Analyte(s) | Sensing Mechanism | Observable Change |
| Indole-derived Schiff base | Al³⁺, Ga³⁺, In³⁺, Fe³⁺ | Chelation | Color change from pale yellow to dark yellow and 'turn-on' fluorescence for Al³⁺ researchgate.net |
| Indole-based chemosensor | Cu²⁺ | Chelation Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET) | 'Turn-on' or 'turn-off' fluorescence sjp.ac.lk |
| Indole-based probe | Zn²⁺ | Chelation | Marked fluorescence increase mdpi.com |
| Sulfo-cyanine dye | CN⁻ | Nucleophilic addition | Color change from cyan to colorless and fluorescence quenching mdpi.com |
Components in Organic Semiconductors and Electronic Devices
The field of organic electronics leverages π-conjugated molecules for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Indole derivatives have been investigated for their potential as p-type organic semiconductors, where they facilitate the transport of positive charge carriers (holes).
While specific research on this compound in this context is not widely available, related structures like triindoles, which are extended π-systems based on the indole core, have shown promise as stable, high-mobility organic semiconductors. The performance of these materials is highly dependent on their solid-state packing and intermolecular interactions. The hydroxyl group in this compound could introduce hydrogen bonding, which might be exploited to control the supramolecular assembly and, consequently, the charge transport properties of thin films.
Photochromic Systems and Dyes (Indirectly via indolenine-derived dyes)
Indolenine derivatives are fundamental precursors in the synthesis of a major class of photochromic compounds known as spiropyrans and spirooxazines, as well as various types of dyes. researchgate.netacs.org Photochromic materials can reversibly change their color upon exposure to light. This property is central to applications such as self-darkening lenses and optical data storage.
2,3,3-Trimethylindolenine (B142774) is a key starting material for many of these molecules. chemicalbook.comsigmaaldrich.comchemodex.com The synthesis of azo dyes based on 2,3,3-trimethyl-3H-indolenine has also been reported, demonstrating the versatility of this scaffold in dye chemistry. lpnu.ua It is highly probable that this compound can serve a similar role. The hydroxyl group could be used to modify the electronic properties of the resulting dye, potentially tuning its color and other properties. The synthesis of such dyes would likely involve diazotization of an amino-substituted indolenine followed by coupling with a suitable partner.
Potential as a Precursor for Specialty Chemicals (non-pharmaceutical)
The chemical reactivity of the indolenine ring system, combined with the presence of a hydroxyl group, positions this compound as a valuable intermediate for the synthesis of various non-pharmaceutical specialty chemicals. Its primary role in this area is as a precursor to complex dye molecules.
For instance, 2,3,3-trimethylindolenine is a known intermediate for cationic dyes. chemicalbook.comgoogle.com The synthesis typically involves the Fischer indole synthesis to create the indolenine core, which can then be further functionalized. wikipedia.orgjk-sci.comthermofisher.commdpi.comalfa-chemistry.com A patent describes a method for producing 2,3,3-trimethylindolenine by reacting aniline (B41778) with 3-chloro-3-methylbutane-2-one. google.com Another established route involves the reaction of phenylhydrazine (B124118) with methyl isopropyl ketone in the presence of an acid catalyst. google.com The synthesis of this compound would likely follow a similar path, starting with a 4-hydroxyphenylhydrazine derivative.
Subsequent reactions, such as nitration of the indolenine ring, can introduce further functionality, enabling the creation of a wider range of derivatives for various applications. chemspider.com
Use in Analytical Methodologies (e.g., as a derivatizing agent or standard)
In analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the analytical properties of a target compound. libretexts.orgyoutube.comresearchgate.netnih.govnih.gov This chemical modification can enhance volatility, improve thermal stability, or introduce a chromophore or fluorophore to increase detector response. libretexts.orgresearchgate.net
While there is no specific documentation of this compound being used as a derivatizing agent, its chemical structure suggests potential in this area. The hydroxyl group could be reacted with analytes containing functional groups like carboxylic acids or isocyanates. Conversely, and perhaps more likely, this compound itself would be a target for derivatization prior to its own analysis, for example, by silylation of the hydroxyl group to increase its volatility for GC analysis.
As a well-defined chemical entity, this compound could also serve as an analytical standard for the identification and quantification of this compound or its derivatives in various samples, provided a pure sample is available.
Future Perspectives and Emerging Research Avenues for 2,3,3 Trimethylindol 4 Ol
Development of Novel and Efficient Synthetic Routes
The synthesis of 2,3,3-Trimethylindol-4-OL presents a unique challenge due to its specific substitution pattern. While direct synthetic routes are not yet established in the literature, several methodologies for constructing substituted indoles could be adapted and optimized.
One of the most renowned methods for indole (B1671886) synthesis is the Fischer indole synthesis . This reaction typically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. For this compound, a potential route could involve the reaction of a properly substituted phenylhydrazine with 3-methyl-2-butanone (B44728). However, the presence of the hydroxyl group on the phenylhydrazine precursor would require careful selection of acid catalysts and reaction conditions to avoid side reactions.
Another promising approach is the modification of the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an arylamine. A modified version of this reaction has been successfully used for the synthesis of 4-hydroxy and 6-hydroxyindoles from m-aminophenol and benzoin. researchgate.net Adapting this for this compound could involve the reaction of 3-aminophenol (B1664112) with a suitable α-halo-ketone. A key advantage of this method is the potential for regioselectivity in the synthesis of hydroxyindoles. researchgate.net
Furthermore, modern synthetic methods focusing on sustainable and green chemistry are highly relevant. acs.orgrsc.orgnih.govresearchgate.netrsc.org These include microwave-assisted synthesis, the use of solid acid catalysts, and multicomponent reactions that proceed under mild conditions, offering high atom economy and avoiding hazardous reagents. acs.orgrsc.org The development of a one-pot synthesis for this compound using these principles would be a significant advancement.
| Synthetic Method | Potential Precursors for this compound | Key Considerations |
| Fischer Indole Synthesis | (4-Hydroxyphenyl)hydrazine and 3-methyl-2-butanone | Acid catalyst selection to prevent side reactions with the hydroxyl group. |
| Modified Bischler-Möhlau Synthesis | 3-Aminophenol and a suitable α-halo-ketone | Potential for regioselectivity; optimization of reaction temperature to minimize byproducts. researchgate.net |
| Sustainable Multicomponent Reactions | Anilines, aldehydes/ketones, and other building blocks | Mild reaction conditions, high atom economy, and reduced waste. acs.orgrsc.orgresearchgate.netrsc.org |
Exploration of Underutilized Reactivity Pathways
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen in the indolenine ring and a phenolic hydroxyl group, opens up a variety of reactivity pathways that remain to be explored.
The indolenine nitrogen is a key site for functionalization. It can be alkylated or participate in reactions to form more complex heterocyclic systems. The steric hindrance from the adjacent gem-dimethyl group at the 3-position will likely influence the accessibility of this nitrogen, potentially leading to unique selectivity in its reactions.
The phenolic hydroxyl group at the 4-position offers another handle for chemical modification. It can undergo O-alkylation, O-acylation, or be used as a directing group in electrophilic aromatic substitution reactions on the benzene (B151609) ring. The electronic properties of the hydroxyl group will influence the reactivity of the aromatic ring, making positions 5 and 7 potential sites for further functionalization.
Furthermore, the interplay between the indolenine and hydroxyl functionalities could lead to novel intramolecular reactions, such as cyclizations, to form fused ring systems. The investigation of these pathways could lead to the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Advanced Materials Integration and Performance Optimization
Indole derivatives are increasingly being investigated for their applications in advanced materials, and this compound holds promise in this area. The combination of the electron-rich indole core and the polar hydroxyl group could impart interesting photophysical and electronic properties.
Fluorescent Sensors: 4-Hydroxyindole (B18505) fused isocoumarins have been shown to exhibit fluorescence properties and act as "turn-off" sensors for metal ions like Cu²⁺ and Fe³⁺. rsc.org The specific substitution pattern of this compound could be leveraged to design novel fluorescent probes with high selectivity and sensitivity for specific analytes.
Organic Electronics: Functionalized triindoles have been investigated for their semiconducting properties in organic field-effect transistors (OFETs). nih.gov The introduction of a hydroxyl group in this compound could influence its molecular packing in the solid state and its charge transport properties, making it a candidate for integration into organic electronic devices.
Polymers and Dyes: 4-Hydroxyindole is a known intermediate in the synthesis of industrial polymers. chemsrc.com The unique structure of this compound could be exploited to create novel polymers with tailored properties. Additionally, the related compound 2,3,3-trimethylindolenine (B142774) is a key intermediate in the synthesis of cyanine (B1664457) dyes, which are used as labeling reagents and imaging agents. chemodex.com
Deeper Insight into Structure-Property Relationships through Combined Experimental and Computational Approaches
A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for its rational design and application. A combined experimental and computational approach will be instrumental in achieving this.
Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO/LUMO), and excited state properties of substituted indoles. nih.govchemrxiv.orgrsc.orgresearchgate.netmdpi.com Such studies on this compound would help predict its absorption and emission spectra, redox potentials, and reactivity. Computational modeling can also elucidate the effect of the trimethyl and hydroxyl substituents on the electronic properties of the indole core. nih.govchemrxiv.orgresearchgate.net
Experimental Validation: The theoretical predictions from computational studies must be validated through experimental measurements. This includes spectroscopic techniques such as UV-Vis and fluorescence spectroscopy to determine the photophysical properties. Electrochemical methods like cyclic voltammetry can be used to measure the oxidation and reduction potentials. X-ray crystallography can provide precise information about the molecular geometry and intermolecular interactions in the solid state.
| Computational Method | Predicted Property | Experimental Validation Technique |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, HOMO/LUMO energies | X-ray crystallography, UV-Vis spectroscopy, Cyclic voltammetry |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra | UV-Vis and fluorescence spectroscopy |
Expansion into Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for exploration in emerging areas of chemical science, such as sustainable chemistry and supramolecular chemistry.
Sustainable Chemistry: The development of green synthetic routes for this compound, as discussed in section 8.1, is a key aspect of sustainable chemistry. acs.orgrsc.orgnih.govresearchgate.netrsc.org Furthermore, the potential to derive the precursors for its synthesis from renewable feedstocks would enhance its sustainability profile. The use of indole derivatives in biocatalysis and hybrid catalytic systems is also a growing area of research. acs.org
Supramolecular Chemistry: The presence of a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (indolenine nitrogen) in this compound suggests its potential for forming well-defined supramolecular assemblies through hydrogen bonding. These self-assembled structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional soft materials. The modular assembly of indole derivatives through multicomponent reactions is a powerful tool for creating complex molecular architectures. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
